Cas no 2229561-96-8 (2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine)
2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine Chemical and Physical Properties
Names and Identifiers
-
- 2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine
- EN300-1776204
- [2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine
- 2229561-96-8
-
- Inchi: 1S/C10H16N2O2/c1-11-6-4-8-9(13-2)5-7-12-10(8)14-3/h5,7,11H,4,6H2,1-3H3
- InChI Key: FCWXLDQUTKMGKZ-UHFFFAOYSA-N
- SMILES: O(C)C1C=CN=C(C=1CCNC)OC
Computed Properties
- Exact Mass: 196.121177757g/mol
- Monoisotopic Mass: 196.121177757g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 5
- Complexity: 155
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1
- Topological Polar Surface Area: 43.4Ų
2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1776204-0.05g |
[2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine |
2229561-96-8 | 0.05g |
$1500.0 | 2023-09-20 | ||
| Enamine | EN300-1776204-0.1g |
[2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine |
2229561-96-8 | 0.1g |
$1572.0 | 2023-09-20 | ||
| Enamine | EN300-1776204-0.25g |
[2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine |
2229561-96-8 | 0.25g |
$1642.0 | 2023-09-20 | ||
| Enamine | EN300-1776204-0.5g |
[2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine |
2229561-96-8 | 0.5g |
$1714.0 | 2023-09-20 | ||
| Enamine | EN300-1776204-1.0g |
[2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine |
2229561-96-8 | 1g |
$1785.0 | 2023-05-26 | ||
| Enamine | EN300-1776204-2.5g |
[2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine |
2229561-96-8 | 2.5g |
$3501.0 | 2023-09-20 | ||
| Enamine | EN300-1776204-5.0g |
[2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine |
2229561-96-8 | 5g |
$5179.0 | 2023-05-26 | ||
| Enamine | EN300-1776204-10.0g |
[2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine |
2229561-96-8 | 10g |
$7681.0 | 2023-05-26 | ||
| Enamine | EN300-1776204-1g |
[2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine |
2229561-96-8 | 1g |
$1785.0 | 2023-09-20 | ||
| Enamine | EN300-1776204-5g |
[2-(2,4-dimethoxypyridin-3-yl)ethyl](methyl)amine |
2229561-96-8 | 5g |
$5179.0 | 2023-09-20 |
2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine Related Literature
-
Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
-
Soumaya Khlifi,Gregory Mouille,Jonathan Farjon Anal. Methods, 2017,9, 2328-2333
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Chunbin Li,Yuan Luo,Jiaofeng Peng,Guanjun Deng,Jianguo Wang,Safacan Kolemen,Hongchun Li,Pengfei Zhang,Ping Gong,Lintao Cai Mater. Chem. Front., 2021,5, 7638-7644
Additional information on 2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine
Professional Introduction to 2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine (CAS No: 2229561-96-8)
2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine is a significant compound in the field of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 2229561-96-8, has garnered attention due to its potential applications in the development of novel therapeutic agents. The molecular structure of this compound incorporates a pyridine ring substituted with methoxy groups at the 2 and 4 positions, combined with an ethyl(methyl)amine side chain, which contributes to its distinct chemical behavior and reactivity.
The pyridine core is a versatile scaffold in medicinal chemistry, widely recognized for its ability to interact with biological targets such as enzymes and receptors. The presence of methoxy groups at the 2 and 4 positions enhances the compound's solubility and stability, making it more suitable for various pharmacological applications. Additionally, the ethyl(methyl)amine moiety introduces basicity, which can be exploited in designing compounds that require interaction with acidic biological targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of heterocyclic compounds like 2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine. Studies have demonstrated that such compounds can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The unique combination of functional groups in this molecule makes it a promising candidate for further investigation in drug discovery.
One of the most compelling aspects of 2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine is its potential role in modulating enzyme activity. For instance, research has shown that derivatives of this compound can interact with kinases and other enzymes involved in signal transduction pathways. These interactions are crucial for developing treatments against various diseases, including cancer and inflammatory disorders. The ability of this compound to inhibit or activate specific enzymes makes it a valuable tool for studying enzyme mechanisms and developing targeted therapies.
The synthesis of 2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the pyridine ring system efficiently. The introduction of methoxy groups and the ethyl(methyl)amine side chain are critical steps that must be executed with precision to maintain the compound's desired properties.
The pharmacokinetic profile of 2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine is another area of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is essential for determining its therapeutic efficacy and safety. Preclinical studies have begun to explore these aspects, providing insights into the compound's potential as a drug candidate. For example, studies have indicated that this compound has a reasonable bioavailability and moderate metabolic clearance rate, suggesting its feasibility for further development.
The development of novel pharmaceuticals often relies on computational methods to predict the biological activity of compounds before they are synthesized and tested experimentally. Molecular modeling techniques have been used to simulate how 2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine interacts with biological targets. These simulations have helped researchers identify key binding sites and optimize the compound's structure for better efficacy. By leveraging computational tools alongside experimental data, scientists can accelerate the drug discovery process significantly.
In conclusion, 2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine (CAS No: 2229561-96-8) represents a promising area of research in pharmaceutical chemistry. Its unique structural features make it a valuable candidate for developing new therapeutic agents with potential applications in treating various diseases. Further studies are needed to fully elucidate its pharmacological properties and explore its clinical potential. As research in this field continues to advance, compounds like 2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine are expected to play a crucial role in shaping the future of medicine.
2229561-96-8 (2-(2,4-dimethoxypyridin-3-yl)ethyl(methyl)amine) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)